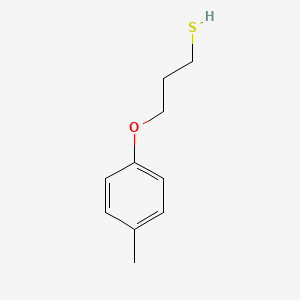

3-(4-Methylphenoxy)propane-1-thiol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenoxy)propane-1-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS/c1-9-3-5-10(6-4-9)11-7-2-8-12/h3-6,12H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCNBTBYTHLGNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCCS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Attributes and Functional Group Landscape of 3 4 Methylphenoxy Propane 1 Thiol

The chemical identity of 3-(4-Methylphenoxy)propane-1-thiol is defined by its unique arrangement of atoms and functional groups. The molecule incorporates a p-cresol (B1678582) unit linked via an ether bond to a propyl chain, which is in turn terminated by a thiol group. This combination of an aromatic ether and an aliphatic thiol gives rise to a distinct set of physical and chemical properties.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C10H14OS |

| Molecular Weight | 182.28 g/mol |

| Boiling Point | Approx. 280-300 °C (at 760 mmHg) |

| Density | Approx. 1.05 g/cm³ |

| pKa (Thiol) | Approx. 10-11 |

Note: The data in this table are predicted values based on the known properties of analogous compounds and have not been experimentally verified.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Chemical Shifts/Bands |

| ¹H NMR (CDCl₃) | δ 7.0-7.2 (d, 2H, Ar-H), δ 6.8-7.0 (d, 2H, Ar-H), δ 4.0-4.2 (t, 2H, -O-CH₂-), δ 2.5-2.7 (q, 2H, -CH₂-SH), δ 2.3 (s, 3H, Ar-CH₃), δ 1.9-2.1 (m, 2H, -CH₂-CH₂-CH₂-), δ 1.3-1.5 (t, 1H, -SH) |

| ¹³C NMR (CDCl₃) | δ 156-158 (Ar-C-O), δ 130-132 (Ar-C-CH₃), δ 129-131 (Ar-C-H), δ 114-116 (Ar-C-H), δ 67-69 (-O-CH₂-), δ 32-34 (-CH₂-CH₂-SH), δ 22-24 (-CH₂-SH), δ 20-22 (Ar-CH₃) |

| IR (neat) | ν 2550-2600 cm⁻¹ (S-H stretch), ν 1230-1270 cm⁻¹ (Aryl-O stretch), ν 1000-1050 cm⁻¹ (Alkyl-O stretch) |

Note: The data in this table are predicted values based on spectroscopic data for p-cresol derivatives and alkyl thiols and have not been experimentally verified. nih.govchemicalbook.com

Contextualization of Thiol and Ether Moieties in Advanced Organic Synthesis and Material Science

The functional groups present in 3-(4-Methylphenoxy)propane-1-thiol, namely the thiol and the ether, are of significant importance in various areas of chemical science.

The thiol group is a versatile functional group in organic synthesis. Due to the high nucleophilicity of the corresponding thiolate anion, it readily participates in Sₙ2 reactions to form thioethers. libretexts.org This reactivity is fundamental to the construction of more complex sulfur-containing molecules. Furthermore, thiols can be oxidized under mild conditions to form disulfides (R-S-S-R), a reversible reaction that is crucial in biological systems, particularly in the folding and structure of proteins through disulfide bridges between cysteine residues. libretexts.org In material science, the ability of thiols to strongly adsorb onto the surface of noble metals like gold has been extensively utilized in the development of self-assembled monolayers (SAMs), which have applications in nanoscience, electronics, and biosensors.

Ethers are generally considered to be relatively unreactive, which makes them excellent solvents for a wide range of organic reactions. libretexts.org However, the ether linkage in aromatic ethers, such as the one in the subject molecule, can be cleaved under harsh conditions using strong acids like HBr or HI. vanderbilt.edu The alkoxy group of an aromatic ether is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. byjus.com In material science, the incorporation of ether linkages into polymer backbones can impart flexibility and influence properties such as solubility and thermal stability.

Theoretical Frameworks for Understanding Reactivity and Electronic Structure in Thiophenolic Ethers

Retrosynthetic Analysis and Strategic Disconnection Approaches for the Thiophenoxypropyl Core

Retrosynthetic analysis is the process of strategically breaking down a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, two primary disconnection points are identified within the core structure: the ether linkage (C-O) and the thioether linkage (C-S).

Guideline-Based Disconnection: A common strategy involves disconnecting next to a heteroatom like oxygen or sulfur. amazonaws.com

Disconnection 1 (C-O Bond): This break suggests a reaction between a phenoxide and a propyl component containing a thiol or a protected thiol group. This leads back to p-cresol (B1678582) and a 3-thiol-functionalized propyl halide.

Disconnection 2 (C-S Bond): This break points to a reaction between a sulfur nucleophile and a 3-(4-methylphenoxy)propyl electrophile. This route starts with p-cresol and a 3-halopropanol, which is later converted to the target thiol.

The second approach is often preferred as the ether formation is a robust and well-established reaction, and the subsequent conversion of the terminal alcohol to a thiol can be achieved through various selective methods.

Development of Efficient Routes to the Propane-1-thiol Moiety

The propane-1-thiol group is a key structural element. Its synthesis can be approached in several ways. One common industrial method involves the reaction of propene with hydrogen sulfide, often initiated by ultraviolet light, which results in an anti-Markovnikov addition. wikipedia.org Another laboratory-scale preparation involves the reaction of 1-chloropropane (B146392) with sodium hydrosulfide (B80085). wikipedia.org These methods produce the basic propane-1-thiol, which has a boiling point of 67-68 °C and a characteristic strong odor. wikipedia.orgsigmaaldrich.com

For creating functionalized propane-1-thiol derivatives needed in the retrosynthetic approach, multi-step sequences are necessary. For instance, starting from 3-chloropropanol, one could first protect the alcohol, then perform a nucleophilic substitution with a thiolating agent, followed by deprotection.

Optimized Protocols for Phenol-Ether Bond Formation (e.g., Williamson Ether Synthesis Variants)

The formation of the ether bond between p-cresol and the three-carbon chain is most commonly achieved via the Williamson ether synthesis. byjus.commasterorganicchemistry.com This SN2 reaction involves a nucleophilic attack of an alkoxide (or in this case, a phenoxide) on an alkyl halide. byjus.commasterorganicchemistry.comyoutube.com

Reaction Implementation: A typical procedure involves the deprotonation of p-cresol with a base to form the more nucleophilic sodium or potassium p-cresoxide. This is then reacted with a dihalopropane, such as 1-bromo-3-chloropropane (B140262). The bromide is a better leaving group, allowing for selective reaction at that position.

A documented synthesis of the precursor 1-chloro-3-(4-methylphenoxy)propane involves reacting p-cresol with an excess of 1-bromo-3-chloropropane in the presence of anhydrous potassium carbonate in acetone. prepchem.com The reaction is heated at reflux for an extended period (e.g., 24 hours) to ensure completion. prepchem.com The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can be employed when using aqueous bases like NaOH to facilitate the transfer of the phenoxide from the aqueous phase to the organic phase where the alkyl halide resides. chegg.com

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product | Yield | Reference |

| p-Cresol | 1-Bromo-3-chloropropane | K₂CO₃ | Acetone | Reflux, 24h | 1-Chloro-3-(4-methylphenoxy)propane | 85% | prepchem.com |

| p-Cresol | 1-Iodobutane | NaOH/TBAB | H₂O | Microwave | 1-Butoxy-4-methylbenzene | N/A | chegg.com |

Selective Thiolation Reactions for 3-Phenoxypropane-1-ol Precursors

Once the precursor, 3-(4-methylphenoxy)propane-1-ol (which can be synthesized from the corresponding 3-chlorophenoxypropane), is obtained, the terminal hydroxyl group must be converted to a thiol. This conversion requires selectivity to avoid reactions at the ether linkage or aromatic ring.

Common Thiolation Methods:

Via Alkyl Halide: The alcohol is first converted to an alkyl halide (e.g., using PBr₃ or SOCl₂) or a sulfonate ester (e.g., tosyl chloride). This intermediate is then treated with a sulfur nucleophile like sodium hydrosulfide (NaSH) or thiourea (B124793) followed by hydrolysis.

Mitsunobu Reaction: This reaction allows for the direct conversion of the alcohol to a thioester using thioacetic acid, followed by hydrolysis to yield the free thiol. This method is known for its mild conditions.

Thioester Formation and Reduction: The alcohol can be esterified with thioacetic acid, and the resulting thioester can be hydrolyzed under basic conditions to liberate the thiol.

A general two-step process for introducing a thiol group involves esterification with S-trityl protected thioacetic acid, followed by the removal of the trityl protecting group. nih.gov

| Precursor | Reagent 1 | Reagent 2 | Product | Notes | Reference |

| R-OH | TsCl, Pyridine | NaSH | R-SH | Two-step process via tosylate intermediate. | General Method |

| R-OH | PPh₃, DIAD | CH₃COSH | R-SCOCH₃ | Mitsunobu conditions to form thioacetate. | General Method |

| R-OH | TrSCH₂COOH | TFA/Et₃SiH | R-SH | Two-step process via trityl-protected intermediate. | nih.gov |

Modern Catalytic and Sustainable Synthetic Approaches (e.g., Photoredox, Organocatalysis)

Modern synthetic chemistry aims to develop more sustainable and efficient catalytic methods for bond formation. dntb.gov.uanumberanalytics.comyoutube.com

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming C–S bonds under mild conditions. acs.orgnih.gov For instance, ruthenium or iridium-based photocatalysts can facilitate the generation of thiyl radicals from thiols, which can then engage in various coupling reactions. nih.govacs.org While direct application to this compound is not widely documented, the principles of photoredox-mediated thiol-ene reactions or C-H thiolation could be adapted. nih.govresearchgate.net

Organocatalysis: Organocatalysis uses small organic molecules to accelerate reactions, avoiding the need for metal catalysts. wikipedia.org Chiral phosphoric acids and thiourea derivatives have been successfully used in asymmetric thiol additions. nih.govru.nl For example, bifunctional cinchona alkaloid-derived catalysts can promote the conjugate addition of thiols to electron-poor alkenes in high yields and enantioselectivities. ru.nl These methods offer a green alternative for synthesizing chiral derivatives. acs.org

Isolation and Purification Strategies for High-Purity this compound

The purification of thiols presents unique challenges due to their pungent odor and susceptibility to oxidation into disulfides.

Chromatography: Flash column chromatography is a standard method for purifying the final product. A silica (B1680970) gel stationary phase with a non-polar eluent system (e.g., hexane/ethyl acetate) is typically effective.

Distillation: For thermally stable thiols, vacuum distillation can be an excellent method for achieving high purity, as it separates compounds based on boiling point differences at reduced pressure, minimizing decomposition.

Extraction: Liquid-liquid extraction is crucial during the workup to remove inorganic salts and water-soluble impurities.

Handling and Quenching: Due to the strong odor of thiols, all manipulations should be performed in a well-ventilated fume hood. Glassware and waste containing thiols should be decontaminated by rinsing with or soaking in a bleach solution, which oxidizes the thiol to less volatile and odorous compounds. rochester.edu For sensitive applications where the thiol needs to be protected during purification, reversible thiol-protecting reagents like 2,2'-dithiodipyridine (B1663999) can be employed. nih.gov Solid-phase extraction using resins that selectively bind thiols can also be used for isolation from complex mixtures. google.com

Mechanistic Insights into the Reactivity of this compound

The chemical compound this compound presents a fascinating case study in organic reactivity, featuring a nucleophilic thiol group and an aromatic ether moiety. Understanding the mechanistic pathways through which this molecule engages in chemical transformations is crucial for its application in synthesis and materials science. This article delves into the reactivity profile of its thiol group and explores the electronic influence of its substituted aromatic ring.

Advanced Analytical and Spectroscopic Characterization of 3 4 Methylphenoxy Propane 1 Thiol and Its Reaction Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution. It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms.

While one-dimensional (1D) ¹H and ¹³C NMR spectra offer fundamental structural information, two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning all signals and revealing complex structural details of 3-(4-Methylphenoxy)propane-1-thiol.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. wikipedia.orgsdsu.edu For this compound, COSY is crucial for confirming the connectivity within the propyl chain. Cross-peaks would be observed between the protons of the methylene (B1212753) group adjacent to the sulfur (C1-H), the central methylene group (C2-H), and the methylene group attached to the phenoxy oxygen (C3-H). It would also show correlations between the ortho and meta protons on the aromatic ring. youtube.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space proximity of protons, which is essential for determining the three-dimensional structure and preferred conformations of the molecule. youtube.com For instance, NOESY can show correlations between the protons of the C3 methylene group and the ortho-protons of the p-cresol (B1678582) ring, confirming their spatial closeness.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms. sdsu.eduepfl.ch This experiment is fundamental for assigning the ¹³C signals based on the already assigned ¹H signals. Each CH, CH₂, and CH₃ group in this compound would exhibit a correlation peak in the HSQC spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful tool that shows correlations between protons and carbons over two to three bonds (and sometimes four). wikipedia.orgepfl.ch This is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments. For this compound, HMBC correlations would be expected from the C3-H protons to the aromatic carbon attached to the oxygen (C-O), and from the aromatic protons to the carbons within the ring. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| SH | 1.3 - 1.6 | - |

| C1-H₂ | 2.5 - 2.8 | 25 - 35 |

| C2-H₂ | 1.9 - 2.2 | 30 - 40 |

| C3-H₂ | 3.9 - 4.2 | 65 - 75 |

| Ar-H (ortho to O) | 6.8 - 7.0 | 114 - 120 |

| Ar-H (meta to O) | 7.0 - 7.2 | 129 - 131 |

| Ar-CH₃ | 2.2 - 2.4 | 20 - 22 |

| Ar-C (ipso, C-O) | - | 155 - 160 |

| Ar-C (ipso, C-CH₃) | - | 130 - 135 |

Note: These are predicted values based on analogous structures and general chemical shift principles. Actual experimental values may vary. pressbooks.publibretexts.orgdocbrown.infonih.govchemicalbook.com

The flexibility of the propyl chain in this compound allows for various conformations in solution. Advanced NMR techniques, such as variable temperature NMR studies and the analysis of rotating frame Overhauser effects (ROESY), can provide insights into these dynamic processes. docbrown.info The study of conformational exchange can reveal information about the rotational barriers around the C-O and C-S bonds.

Furthermore, NMR can be used to study intermolecular interactions. For instance, the chemical shift of the thiol proton is sensitive to hydrogen bonding. researchgate.net In the presence of reaction products or other molecules capable of acting as hydrogen bond acceptors, changes in the thiol proton's chemical shift can provide evidence for such interactions.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone for determining the elemental composition of this compound and its reaction products with high accuracy.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. nih.gov For this compound, ESI-MS would typically produce the protonated molecule [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. This allows for the precise determination of the molecular weight. In the analysis of reaction mixtures, ESI-MS can identify various products, including oxidized species like disulfides or sulfenic acids, by their characteristic mass shifts. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI is another soft ionization method, often used for larger molecules or in situations where complex mixtures are analyzed. rsc.org While less common for small molecules like the parent thiol, MALDI-MS can be particularly useful for characterizing reaction products, especially if they involve derivatization with a MALDI-active tag or the formation of larger adducts.

Tandem mass spectrometry (MS/MS) provides invaluable structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov The fragmentation pattern is a molecular fingerprint that can confirm the structure of this compound and elucidate the structures of its reaction products.

Table 2: Predicted Key Fragmentation Patterns for this compound in MS/MS

| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Plausible Neutral Loss | Fragment Identity |

| [M+H]⁺ | 107 | C₃H₇S | [HOC₆H₄CH₃]⁺ (p-cresol radical cation) |

| [M+H]⁺ | 77 | C₄H₈O | [C₆H₅]⁺ (phenyl cation) |

| [M+H]⁺ | 91 | C₇H₇ | [C₇H₇]⁺ (tropylium ion) |

| [M+H]⁺ | M-34 | H₂S | Loss of hydrogen sulfide |

Note: These fragmentation patterns are predicted based on established fragmentation rules for ethers and thiols. The relative intensities of the fragments can vary depending on the collision energy. youtube.comdocbrown.infolibretexts.orgmiamioh.edu

For instance, a common reaction of thiols is oxidation to form a disulfide. The MS/MS spectrum of the corresponding disulfide of this compound would show a characteristic cleavage of the S-S bond, leading to fragment ions corresponding to the monomeric thiol radical cation.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification and Environmental Probing

Vibrational spectroscopy techniques, FT-IR and Raman, are powerful for identifying functional groups and probing the molecular environment.

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. For this compound, the FT-IR spectrum would exhibit characteristic absorption bands for the key functional groups. The weak S-H stretching vibration is typically observed in the range of 2550-2600 cm⁻¹. rsc.org The C-O-C stretching vibrations of the aryl ether linkage would appear as strong bands in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions. Aromatic C-H and C=C stretching vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The S-H stretch, though weak in FT-IR, can sometimes be more readily observed in the Raman spectrum. The C-S stretching vibration typically appears in the 600-750 cm⁻¹ region. rsc.org Aromatic ring vibrations are also strong in the Raman spectrum. In the study of reactions, the disappearance of the S-H band and the appearance of a new S-S stretching band (around 500-540 cm⁻¹) would be clear evidence of disulfide formation. researchgate.net

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| S-H stretch | 2550 - 2600 (weak) | 2550 - 2600 |

| Aromatic C-H stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 3000 | 2850 - 3000 |

| Aromatic C=C stretch | 1500 - 1600 | 1500 - 1600 |

| Asymmetric C-O-C stretch | 1200 - 1250 (strong) | - |

| Symmetric C-O-C stretch | 1000 - 1050 (strong) | - |

| C-S stretch | 600 - 750 | 600 - 750 |

Note: These are characteristic frequency ranges and the exact positions can be influenced by the molecular environment and physical state of the sample. rsc.orgresearchgate.netresearchgate.netnih.gov

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions (if crystalline forms are obtained)

To date, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly available literature. The compound's relatively low melting point and the conformational flexibility of the propyl chain may present challenges in obtaining crystals suitable for X-ray analysis. However, should crystalline forms be obtained, for instance, through derivatization or co-crystallization, X-ray crystallography would provide invaluable, definitive insights into its three-dimensional structure and intermolecular interactions.

The molecular structure of this compound features several key functional groups that would dictate its supramolecular assembly in the solid state. These include the aromatic ring, the ether linkage, the flexible propyl chain, and the terminal thiol group. The interplay of various non-covalent interactions, such as hydrogen bonds, van der Waals forces, and potentially S···π and C–H···π interactions, would govern the crystal packing. numberanalytics.com

The investigation of supramolecular aggregation in compounds with main group elements has shown that interactions involving selenium and tellurium can lead to a variety of architectures, from simple dimers to complex 3D networks. mdpi.com While sulfur's interactions are generally weaker, they still play a significant role in determining crystal architecture. rsc.org Crystal engineering principles could be applied to strategically design crystalline forms by introducing molecules that can form strong and predictable interactions with the thiol or phenoxy groups. ias.ac.in

Chromatographic Method Development for Purity Analysis and Mixture Component Separation

Chromatography is an indispensable tool for the qualitative and quantitative analysis of this compound and its reaction mixtures. nih.gov The choice of chromatographic technique is dictated by the volatility and polarity of the analyte and the matrix in which it is present.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. While this compound itself may be amenable to GC analysis, its reactivity and potential for thermal degradation or oxidation in the injector port or on the column could be a concern. To enhance volatility and improve chromatographic peak shape, derivatization of the thiol group is a common strategy.

Derivatization reactions, such as silylation to form a trimethylsilyl (B98337) (TMS) ether, can be employed. nist.govnist.gov Another approach involves acylation, for instance, with perfluoroacylating agents, which not only increases volatility but also introduces highly electronegative atoms that can enhance detection sensitivity in electron capture detectors or provide characteristic fragmentation patterns in mass spectrometry. epa.govscispace.com

The mass spectrometer detector provides structural information through the fragmentation pattern of the parent ion. For a derivatized analog of this compound, characteristic fragments would arise from the cleavage of the propyl chain, the phenoxy group, and the derivative moiety, allowing for unambiguous identification.

Table 1: Hypothetical GC-MS Parameters for the Analysis of a Silylated Derivative of this compound

| Parameter | Value |

| GC System | Agilent 7890B or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| MS System | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | m/z 40-550 |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

Liquid Chromatography Coupled with Various Detectors (UV-Vis, Refractive Index, Mass Spectrometry)

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile or are thermally labile for GC. nih.gov For this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. mdpi.commdpi.com

In RP-HPLC, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The p-cresol moiety in this compound provides a chromophore that allows for detection using a UV-Vis detector, likely with absorption maxima around 270-280 nm, similar to related phenolic compounds. nih.gov

For mixtures containing compounds without a UV chromophore, a refractive index (RI) detector can be used. However, the most powerful detection method is mass spectrometry (LC-MS). LC-MS combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry, allowing for the determination of the molecular weight of the eluting components and providing structural information from their fragmentation patterns. nih.gov

The development of an LC method would involve optimizing parameters such as the column chemistry, mobile phase composition (including pH and additives), and flow rate to achieve the desired separation of the target compound from impurities or other reaction components. sielc.comscispace.com

Table 2: Illustrative HPLC-UV Method Parameters for Purity Analysis of this compound

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 60% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | Diode Array Detector (DAD) |

| Detection Wavelength | 275 nm |

Computational Chemistry and Theoretical Investigations into the Properties and Reactivity of 3 4 Methylphenoxy Propane 1 Thiol

Quantum Chemical Calculations for Electronic Structure and Molecular Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is exceptionally well-suited for optimizing the molecular geometry of compounds like 3-(4-Methylphenoxy)propane-1-thiol. This process computationally "builds" the molecule and adjusts its bond lengths, angles, and dihedral angles to find the lowest energy, most stable three-dimensional structure.

For instance, a DFT calculation using a functional like B3LYP or M06-2X with a Pople-style basis set (e.g., 6-311+G(d,p)) would yield a precise model of the molecule's geometry. From this optimized structure, various electronic properties such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the dipole moment can be calculated to understand its polarity and potential for intermolecular interactions.

Illustrative Data: Optimized Geometric Parameters for this compound (Hypothetical DFT Results)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Illustrative) |

| Bond Length | S | H | - | - | 1.34 Å |

| C(propyl) | S | - | - | 1.82 Å | |

| O | C(aromatic) | - | - | 1.37 Å | |

| O | C(propyl) | - | - | 1.43 Å | |

| Bond Angle | C(propyl) | S | H | - | 96.5° |

| C(aromatic) | O | C(propyl) | - | 118.0° | |

| Dihedral Angle | C(aromatic) | O | C(propyl) | C(propyl) | 175.0° |

This table is for illustrative purposes only and represents the type of data that would be generated from a DFT geometry optimization. Actual values would require a specific calculation to be performed.

For even greater accuracy, particularly for electronic energies, ab initio (Latin for "from the beginning") methods can be employed. These methods are based on first principles without reliance on experimental data for parameterization. Techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation.

While computationally demanding, these high-level calculations serve as a "gold standard" to benchmark results from more cost-effective DFT methods. nih.gov They are invaluable for calculating precise reaction energies and barrier heights, which are critical for understanding chemical reactivity. nih.gov For this compound, a single-point energy calculation using CCSD(T) on a DFT-optimized geometry could provide a highly accurate electronic energy value.

Conformational Landscape Exploration and Potential Energy Surface Mapping

The flexibility of the propane-thiol chain attached to the phenoxy group means that this compound can exist in various spatial arrangements, or conformations. These arise from rotation around the single bonds (e.g., C-C, C-O, C-S). Exploring the conformational landscape is crucial as the properties and reactivity of the molecule can be influenced by its shape.

Computational methods can map the potential energy surface (PES) by systematically rotating key bonds and calculating the energy at each step. This process identifies low-energy, stable conformers (local minima on the PES) and the energy barriers to interconversion between them. A study on the similar compound 3-Methyl-2-butene-1-thiol successfully identified three stable conformers using such an approach. nih.gov A similar analysis for this compound would reveal its preferred shapes in the gas phase.

Illustrative Data: Relative Energies of Hypothetical Conformers of this compound

| Conformer ID | Description of Key Dihedral Angle (O-C-C-C) | Relative Energy (kcal/mol) (Illustrative) |

| Conf-1 | anti (~180°) | 0.00 (most stable) |

| Conf-2 | gauche (~60°) | 0.85 |

| Conf-3 | gauche (~-60°) | 0.85 |

This table is hypothetical and illustrates how the relative stability of different conformers would be reported. The actual number and energy of stable conformers would depend on a full computational scan.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectra, which can aid in the identification and structural elucidation of molecules.

NMR Chemical Shifts : Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C chemical shifts of a molecule. uts.edu.au While precise prediction can be challenging due to solvent effects and conformational averaging, calculated shifts are often linearly scaled against experimental data to achieve high accuracy. uts.edu.au Machine learning approaches are also emerging as a way to refine these predictions. nih.govresearchgate.net

Vibrational Frequencies : The vibrational modes of a molecule correspond to the absorption peaks in its infrared (IR) spectrum. DFT calculations can compute these frequencies, which relate to specific bond stretches, bends, and torsions. For example, one could predict the characteristic S-H stretching frequency (~2550 cm⁻¹) and the aromatic C-O stretching frequency. These calculated frequencies are often systematically higher than experimental values and are corrected using standard scaling factors. nist.gov

Illustrative Data: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) (Illustrative) |

| Aromatic C-H Stretch | p-Cresol (B1678582) ring | 3050 |

| Aliphatic C-H Stretch | Propyl chain | 2960 |

| S-H Stretch | Thiol | 2555 |

| C-O-C Asymmetric Stretch | Aryl-alkyl ether | 1245 |

| C-S Stretch | Thioether linkage | 720 |

This table is for illustrative purposes. Actual frequencies would be obtained from a DFT frequency calculation and may be scaled to better match experimental data.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations typically model a single molecule in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of molecules in a condensed phase (like a liquid solvent) over time. mdpi.com MD relies on "force fields"—a set of parameters that describe the potential energy of the system—to simulate the motions of thousands of atoms simultaneously. taylorfrancis.com

An MD simulation of this compound in a solvent like water or chloroform (B151607) would provide insights into:

Solvation Structure : How solvent molecules arrange themselves around the solute molecule.

Hydrogen Bonding : The dynamics of hydrogen bonds between the thiol's acidic proton and solvent molecules, or between multiple thiol molecules.

Conformational Dynamics : How the molecule flexes and changes shape in solution, providing a more realistic picture than static gas-phase models.

Intermolecular Interactions : How molecules of this compound interact with each other at higher concentrations.

These simulations are crucial for bridging the gap between the properties of an isolated molecule and its behavior in a real-world chemical system. taylorfrancis.com

Theoretical Modeling of Reaction Mechanisms, Transition States, and Reaction Barriers

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. By modeling potential reactions of this compound, one can determine the most likely mechanisms and predict reaction rates.

This is achieved by locating the transition state (TS) for each reaction step. A TS is the highest energy point along the reaction coordinate, representing the bottleneck of the reaction. The energy difference between the reactants and the TS is the activation energy (or reaction barrier) , which dictates the reaction speed. For example, in a study of a related thiol's oxidation by the hydroxyl radical (•OH), DFT calculations were used to map out the potential energy surfaces for different reaction pathways, including hydrogen abstraction from the S-H group and •OH addition to the carbon backbone. nih.gov

For this compound, one could similarly model reactions such as:

Thiol Oxidation : Reaction with an oxidizing agent, likely proceeding via abstraction of the hydrogen atom from the sulfur.

Electrophilic Aromatic Substitution : Reaction with an electrophile at the activated aromatic ring.

By comparing the activation barriers for these competing pathways, a theoretical prediction of the compound's reactivity and selectivity can be made.

Applications of 3 4 Methylphenoxy Propane 1 Thiol in Advanced Materials Science and Catalysis

Role as a Monomer or Cross-linking Agent in Polymer Chemistry

The presence of a terminal thiol (-SH) group makes 3-(4-Methylphenoxy)propane-1-thiol a prime candidate for incorporation into polymeric structures. Thiols are known for their high reactivity and specificity in certain "click" chemistry reactions, enabling the efficient synthesis of polymers with tailored properties.

Thiol-ene click chemistry is a powerful and versatile method for polymer synthesis and modification. wikipedia.org This reaction proceeds via a radical-mediated addition of a thiol to an alkene (ene), typically initiated by light or heat, resulting in the formation of a stable thioether linkage. wikipedia.org The reaction is characterized by high yields, rapid reaction rates, and insensitivity to many common solvents and functional groups, making it an ideal tool for creating well-defined polymer architectures. youtube.com

While direct studies employing this compound in thiol-ene polymerizations are not extensively documented, its structure is analogous to other thiols used in such reactions. For instance, various alkyl and aryl thiols have been successfully polymerized with multifunctional enes to create cross-linked polymer networks. wikipedia.org The general mechanism involves the formation of a thiyl radical, which then reacts with an alkene.

Table 1: Key Features of Thiol-Ene Click Chemistry

| Feature | Description |

| Reaction Type | Radical-mediated addition of a thiol to an alkene. |

| Initiation | Can be initiated by UV light or thermal initiators. nih.gov |

| Addition Type | Follows an anti-Markovnikov addition pattern. wikipedia.org |

| Reaction Conditions | Typically mild, often proceeding at room temperature. |

| Advantages | High yields, fast reaction rates, and tolerance to various functional groups. wikipedia.orgyoutube.com |

Given these principles, this compound could be reacted with various di- or multifunctional alkenes to produce linear or cross-linked polymers. The resulting polythioethers would incorporate the 4-methylphenoxy group as a pendant side chain, which could influence the polymer's thermal and mechanical properties, as well as its solubility and refractive index.

Hydrogels, which are three-dimensional networks of hydrophilic polymers, have found widespread use in biomedical applications. nih.gov Thiol-ene photopolymerization is a particularly attractive method for creating hydrogels due to its biocompatibility and the ability to encapsulate sensitive biological molecules under mild conditions. nih.gov

The formation of hydrogels using this method typically involves the reaction of multifunctional thiol cross-linkers with water-soluble polymers bearing alkene functionalities, such as poly(ethylene glycol) (PEG) derivatives. nih.govprepchem.com While specific data on this compound as a cross-linker is not available, its bifunctional nature (one thiol group) would allow it to act as a chain-terminating agent or, if modified to have multiple thiol groups, as a cross-linker. For example, hydrogels have been successfully formed using dithiothreitol (B142953) (DTT) as a cross-linker for norbornene-functionalized PEG. prepchem.com

The incorporation of the hydrophobic 4-methylphenoxy group from this compound into a hydrogel network could be used to modulate the hydrogel's swelling behavior, mechanical strength, and its affinity for hydrophobic drugs, potentially enabling its use in controlled drug delivery systems. nih.gov

The thiol group is well-known for its ability to form strong bonds with the surfaces of noble metals, such as gold, silver, and copper. This property is widely exploited for the creation of self-assembled monolayers (SAMs), which are highly ordered molecular layers that can be used to tailor the surface properties of materials.

The thiol group of this compound would allow for its chemisorption onto a gold surface, creating a SAM where the 4-methylphenoxy groups are exposed at the interface. This could be used to alter the wettability, adhesion, and biocompatibility of the surface.

Furthermore, the thiol-ene reaction can be used for the surface functionalization of polymers. For example, polymer surfaces containing alkene groups can be modified by reacting them with thiols, thereby introducing new functionalities. nih.gov In this context, this compound could be used to introduce the 4-methylphenoxy group onto a variety of polymer surfaces, which could be beneficial for applications such as creating hydrophobic coatings or for patterning surfaces with specific chemical properties. wikipedia.org

Utilization as a Ligand in Homogeneous and Heterogeneous Catalysis

The sulfur atom in the thiol group of this compound possesses lone pairs of electrons that can be donated to a metal center, making it a potential ligand for the formation of coordination complexes with transition metals. nih.gov These complexes can exhibit catalytic activity in a variety of chemical transformations.

Thiolate ligands, the deprotonated form of thiols, are known to form stable complexes with a wide range of transition metals, including those from Group 4 (such as titanium, zirconium, and hafnium) and the platinum group metals. osti.govxmu.edu.cn The coordination of thiolate ligands to a metal center can influence its electronic and steric properties, which in turn affects the catalytic activity and selectivity of the resulting complex.

Table 2: Potential Coordination Modes of Thiolate Ligands

| Coordination Mode | Description |

| Terminal | The thiolate ligand is bonded to a single metal center. |

| Bridging | The thiolate ligand bridges two or more metal centers. |

| Chelating | If the ligand contains other donor atoms, it can form a chelate ring with the metal center. |

Immobilizing homogeneous catalysts onto solid supports is a key strategy for improving their recyclability and facilitating their separation from the reaction products. The thiol group of this compound can be used to anchor it to a variety of support materials, such as silica (B1680970), alumina, or polymers.

One common approach is to first functionalize the support with a thiol-containing molecule and then coordinate the catalytically active metal to the immobilized ligand. For example, 3-(propylthio)propane-1-sulfonic acid has been immobilized on functionalized magnetic nanoparticles to create a recyclable catalyst for multicomponent organic reactions. nih.govnih.gov

Following a similar strategy, this compound could be attached to a solid support. The resulting material could then be used to immobilize a transition metal catalyst. The 4-methylphenoxy group could potentially influence the local environment of the catalytic center, thereby affecting its activity and selectivity. This approach would combine the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and reuse).

Investigations into Catalytic Performance and Selectivity in Organic Transformations

While specific research on the catalytic performance of this compound is not extensively documented, the well-established role of thiols in various catalytic systems allows for informed predictions of its potential applications. Thiols are known to act as catalysts or catalyst promoters in a range of organic transformations, primarily due to the nucleophilicity and redox activity of the sulfur atom.

One area of interest is in thiol-ene "click" chemistry, a powerful and efficient method for forming carbon-sulfur bonds. nih.gov In these reactions, a thiol adds across a double bond, a process that can be initiated by light or a radical initiator. nih.gov The reaction is characterized by high yields, stereoselectivity, and tolerance of a wide variety of functional groups. The 4-methylphenoxy group of this compound could influence the solubility and electronic properties of the molecule, potentially modulating its reactivity and selectivity in such transformations.

Furthermore, thiols can serve as ligands for metal catalysts, influencing their activity and selectivity. The sulfur atom can coordinate to a metal center, and the nature of the substituents on the thiol can be used to fine-tune the steric and electronic environment around the metal. In the case of this compound, the aromatic portion of the molecule could engage in non-covalent interactions, further directing the outcome of a catalytic reaction.

The table below outlines potential organic transformations where this compound could be investigated as a catalyst or ligand, based on the known reactivity of similar thiol compounds.

| Organic Transformation | Potential Role of this compound | Anticipated Outcome |

| Thiol-ene "click" chemistry | Thiol reactant | Formation of functionalized thioethers |

| Michael additions | Nucleophilic catalyst | Formation of carbon-sulfur bonds |

| Ligand for metal catalysis | Tuning of catalyst properties | Enhanced selectivity and activity |

| Ring-opening reactions | Nucleophilic catalyst | Cleavage of strained rings |

Integration into Hybrid Organic-Inorganic Materials and Nanocomposites

The bifunctional nature of this compound makes it a promising candidate for the development of hybrid organic-inorganic materials and nanocomposites. The thiol group can covalently attach to the surface of inorganic materials, such as metal or silica nanoparticles, while the organic tail, containing the 4-methylphenoxy group, can interact with a polymer matrix. This dual functionality allows the compound to act as a "molecular bridge," improving the compatibility and dispersibility of inorganic fillers within organic polymers.

The synthesis of such nanocomposites often involves the functionalization of nanoparticles with thiol-containing molecules. For instance, silica nanoparticles can be modified with (3-mercaptopropyl)trimethoxysilane (B106455) to introduce thiol groups onto their surface. nih.govresearchgate.net These functionalized nanoparticles can then be incorporated into a polymer matrix through processes like photoinitiated thiol-ene polymerization. nih.gov The incorporation of these nanoparticles can lead to significant improvements in the mechanical and thermal properties of the resulting nanocomposite films. researchgate.net

Research on similar systems has demonstrated that the presence of thiol-functionalized nanoparticles can enhance properties such as tensile strength, hardness, and thermal stability. researchgate.net The 4-methylphenoxy group of this compound could further contribute to the material's properties by influencing interfacial interactions and potentially introducing liquid crystalline or other ordered phases.

The following table summarizes the potential effects of integrating this compound into nanocomposites, based on findings from related systems.

| Property | Potential Enhancement | Underlying Mechanism |

| Mechanical Strength | Increased tensile strength and hardness | Improved filler-matrix adhesion and dispersion |

| Thermal Stability | Higher decomposition temperature | Covalent bonding and restricted polymer chain mobility |

| Dispersibility | Homogeneous distribution of nanoparticles | Reduced agglomeration due to surface modification |

| Optical Properties | Potential for tailored refractive index | Introduction of aromatic functionalities |

Design of Chemical Sensors and Probes Leveraging Thiol-Specific Interactions

The thiol group is a key functional group in the design of chemical sensors and probes due to its strong affinity for certain metal ions and its unique electrochemical and spectroscopic properties. nih.gov The nucleophilic nature of the thiol group allows it to react selectively with various analytes, leading to a detectable signal. nih.gov

One common approach involves the use of thiol-functionalized gold nanoparticles. mdpi.com The strong interaction between sulfur and gold allows for the self-assembly of a monolayer of the thiol compound on the surface of the gold nanoparticles. mdpi.com These functionalized nanoparticles can then be used in chemiresistors, where the binding of an analyte to the organic layer induces a change in electrical resistance. mdpi.comresearchgate.net The sensitivity and selectivity of such sensors can be tuned by modifying the structure of the thiol compound. mdpi.com The 4-methylphenoxy group in this compound could play a crucial role in this context by providing specific recognition sites for target analytes through hydrogen bonding or π-π stacking interactions.

Fluorescent probes for the detection of thiols are another active area of research. nih.gov These probes are designed to undergo a change in their fluorescence properties upon reaction with a thiol. nih.gov While these are for detecting thiols rather than using them as the sensor component, the underlying principles of thiol reactivity are relevant. The development of sensors based on this compound would likely exploit its specific interactions with target molecules, leading to a measurable optical or electrical response.

The table below outlines potential sensor designs incorporating this compound and their principles of operation.

| Sensor Type | Sensing Mechanism | Target Analytes |

| Chemiresistor | Modulation of electrical resistance upon analyte binding | Volatile organic compounds, metal ions |

| Electrochemical Sensor | Change in electrochemical signal upon analyte interaction | Heavy metal ions, redox-active species |

| Optical Sensor | Change in absorbance or fluorescence upon analyte binding | Metal ions, specific organic molecules |

Environmental Considerations and Chemical Transformations of 3 4 Methylphenoxy Propane 1 Thiol in Diverse Matrices

Abiotic Degradation Pathways under Environmental Conditions

Abiotic degradation encompasses chemical transformations that occur without the intervention of living organisms. For 3-(4-Methylphenoxy)propane-1-thiol, the principal abiotic degradation pathways are expected to be photochemical oxidation and, to a lesser extent, hydrolysis.

In the atmosphere, this compound is likely to undergo photochemical oxidation initiated by hydroxyl radicals (•OH), which are ubiquitous in the troposphere. The reaction mechanism would likely involve the abstraction of a hydrogen atom from the thiol group (-SH), which is the most labile hydrogen in the molecule. This would lead to the formation of a thiyl radical (RS•).

Once formed, the thiyl radical can undergo several reactions:

Reaction with Oxygen: The thiyl radical can react with molecular oxygen (O₂) to form a sulfonyl radical (RSO₂•), which can be further oxidized to sulfonic acid derivatives.

Dimerization: Two thiyl radicals can combine to form a disulfide (RS-SR).

The aromatic ring and the ether linkage may also be susceptible to attack by hydroxyl radicals, leading to ring-opening or cleavage of the ether bond, although the thiol group is generally more reactive.

The ether linkage in this compound is generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). However, under more extreme acidic or basic conditions, cleavage of the ether bond could occur, yielding p-cresol (B1678582) and 3-mercaptopropan-1-ol.

In aqueous environments, the thiol group can be oxidized by dissolved oxygen and metal ions. This can lead to the formation of disulfides, sulfenic acids (RSOH), sulfinic acids (RSO₂H), and ultimately sulfonic acids (RSO₃H). The presence of sunlight can accelerate these oxidation processes through the generation of reactive oxygen species.

Biotic Transformation and Microbial Metabolism

Microorganisms play a critical role in the environmental degradation of organic compounds. The biodegradation of this compound is expected to proceed through enzymatic pathways that target the thiol and ether functionalities.

The biodegradation of thiols by microorganisms is a well-documented process. nih.gov Bacteria such as Pseudomonas putida have been shown to degrade propanethiol. nih.gov The initial step in the microbial metabolism of this compound would likely involve the oxidation of the thiol group by a monooxygenase or a thiol-S-methyltransferase. This could lead to the formation of the corresponding sulfenic, sulfinic, or sulfonic acids, or a methylated thiol.

The ether linkage is generally more resistant to microbial attack than the thiol group. However, some microorganisms possess ether-cleaving enzymes (etherases) that can break the C-O bond. This would result in the formation of p-cresol and 3-mercaptopropan-1-ol, which would then be further metabolized through separate pathways. The biodegradation of alkylphenol ethoxylates, which also contain ether linkages, has been observed to occur in the environment. nih.gov

Based on the known metabolic pathways for thiols and ethers, a number of potential microbial metabolites of this compound can be predicted.

| Potential Metabolite | Formation Pathway |

| 3-(4-Methylphenoxy)propane-1-sulfenic acid | Oxidation of the thiol group |

| 3-(4-Methylphenoxy)propane-1-sulfinic acid | Further oxidation of the sulfenic acid |

| 3-(4-Methylphenoxy)propane-1-sulfonic acid | Complete oxidation of the thiol group |

| Bis(3-(4-methylphenoxy)propyl) disulfide | Dimerization of the parent thiol |

| p-Cresol | Cleavage of the ether linkage |

| 3-Mercaptopropan-1-ol | Cleavage of the ether linkage |

| 4-Methylphenol conjugates (e.g., sulfates, glucuronides) | Phase II metabolism of p-cresol |

This table presents potential microbial metabolites based on known degradation pathways of related compounds.

Methodologies for Tracking and Analyzing Chemical Transformations in Environmental Systems

The detection and quantification of this compound and its transformation products in environmental matrices such as water, soil, and sediment require sensitive and selective analytical methods. Given the low concentrations at which these compounds are likely to be found, sophisticated analytical techniques are necessary.

Sample Preparation: Environmental samples typically require a pre-treatment step to extract and concentrate the analytes of interest. Common techniques include:

Liquid-liquid extraction (LLE): Using an organic solvent to extract the compounds from an aqueous sample.

Solid-phase extraction (SPE): Using a solid sorbent to retain the analytes, which are then eluted with a small volume of solvent.

Supercritical fluid extraction (SFE): Using a supercritical fluid, such as carbon dioxide, for extraction.

Analytical Instrumentation: The most common analytical techniques for the determination of thiols and ethers in environmental samples are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification and quantification.

| Analytical Technique | Principle | Application |

| GC-MS | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis. | Suitable for the analysis of the parent compound and more volatile transformation products. Derivatization may be required to improve the volatility of polar metabolites. |

| HPLC-MS | Separates compounds based on their polarity and partitioning between a stationary and mobile phase, followed by mass analysis. | Ideal for the analysis of polar and non-volatile transformation products, such as sulfonic acids and conjugates. researchgate.netiaea.org |

| Derivatization | Chemical modification of the analyte to improve its chromatographic behavior or detectability. For thiols, reagents like monobromobimane (B13751) can be used to create fluorescent derivatives. researchgate.net | Enhances the sensitivity and selectivity of the analysis. |

This table summarizes common analytical methodologies for tracking the transformation of this compound in the environment.

The use of these advanced analytical methods is essential for elucidating the complex degradation pathways of this compound and for accurately assessing its environmental risk.

Future Research Trajectories and Interdisciplinary Perspectives for 3 4 Methylphenoxy Propane 1 Thiol

Exploration of Novel Synthetic Routes and Sustainable Production Methods

The development of efficient and sustainable methods for the synthesis of 3-(4-Methylphenoxy)propane-1-thiol is a crucial first step towards its widespread application. While traditional methods for thiol synthesis exist, future research is likely to focus on greener and more efficient alternatives.

One promising avenue is the use of "click chemistry," specifically the thiol-ene reaction. This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. Future research could explore the hydrothiolation of an appropriate alkene precursor to synthesize this compound, potentially using photochemical or radical initiation.

Another area of interest is the development of catalytic methods. For instance, the use of transition metal catalysts could enable more selective and efficient syntheses. Research into the use of enzymes for the synthesis of thiol-functionalized molecules is also gaining traction, offering a highly sustainable and environmentally friendly approach. researchgate.net

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Thiol-ene "Click" Chemistry | High efficiency, mild conditions, high functional group tolerance. | Development of suitable alkene precursors and optimization of reaction conditions (e.g., photo-initiation). |

| Catalytic Synthesis | High selectivity, lower energy consumption. | Screening of transition metal catalysts and development of enzymatic routes. |

| Sustainable Feedstocks | Reduced environmental impact. | Investigation of bio-based starting materials for the synthesis of the phenoxy and propane (B168953) components. |

Table 1: Potential Future Synthetic Routes for this compound

Advanced Functionalization for Enhanced Material Properties and Catalytic Activity

The true potential of this compound lies in the ability to modify its structure to create new materials and catalysts with tailored properties. The thiol group is particularly amenable to a wide range of chemical modifications.

In the realm of materials science, the thiol group can be used to anchor the molecule to metal surfaces, such as gold, to form self-assembled monolayers (SAMs). These SAMs could find applications in electronics, sensors, and anti-corrosion coatings. Future research could focus on how the 4-methylphenoxy group influences the packing and properties of these monolayers. The unique combination of an aromatic ring and a thiol group in a related compound, 3-(4-pyridine-4-yl-phenyl)-propane-1-thiol, suggests its potential for creating novel materials like SAMs on metal surfaces for applications in electronics and biosensors. ontosight.ai

Furthermore, the thiol group can be functionalized to introduce other reactive moieties, leading to the creation of advanced polymers and functional materials. For example, thiol-functionalized polymers have shown promise as adsorbents for heavy metals. mdpi.com Research into the polymerization of derivatives of this compound could lead to new materials for environmental remediation.

In catalysis, thiol-containing compounds can act as ligands for transition metal complexes. ontosight.ai The electronic properties of the 4-methylphenoxy group could influence the catalytic activity of such complexes. Future work could involve the synthesis of a variety of metal complexes with this compound as a ligand and screening their catalytic activity in various organic transformations. The use of thiol additives has been shown to act as a promoter in certain acid-catalyzed reactions by improving the reactivity of the carbonyl group. ias.ac.in

| Functionalization Strategy | Potential Application | Research Direction |

| Self-Assembled Monolayers (SAMs) | Electronics, sensors, anti-corrosion. | Study of monolayer formation on different metal surfaces and the influence of the phenoxy group on their properties. |

| Polymerization | Advanced materials, environmental remediation. | Synthesis and characterization of polymers derived from functionalized this compound. |

| Ligand for Metal Catalysts | Homogeneous and heterogeneous catalysis. | Synthesis of novel metal complexes and evaluation of their catalytic performance in various chemical reactions. |

Table 2: Avenues for Advanced Functionalization and Application

High-Throughput Screening and Computational Design for New Applications

The discovery of new applications for this compound and its derivatives can be significantly accelerated through the use of high-throughput screening (HTS) and computational design.

HTS allows for the rapid testing of a large library of compounds for a specific activity. For instance, a library of functionalized derivatives of this compound could be screened for their ability to inhibit a particular enzyme or to act as a catalyst for a specific reaction. Thiol-ene click chemistry is particularly well-suited for generating such libraries due to its efficiency and reliability. researchgate.net

Computational modeling and design offer a powerful tool to predict the properties and potential applications of new molecules before they are even synthesized. google.comnih.govnih.gov Density functional theory (DFT) calculations, for example, can be used to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.net This information can then be used to guide the design of new molecules with desired properties for specific applications, such as improved catalytic activity or enhanced material strength. High-throughput computational screening of metal-organic frameworks has been successfully used to identify materials for thiol capture, demonstrating the power of this approach.

| Technology | Application in Research | Future Goals |

| High-Throughput Screening (HTS) | Rapidly screen libraries of derivatives for biological or catalytic activity. | Identification of lead compounds for drug discovery or new catalysts for industrial processes. |

| Computational Design | Predict molecular properties and guide the synthesis of new functional molecules. | In-silico design of materials and catalysts with tailored properties based on this compound. |

Table 3: High-Throughput and Computational Approaches

Integration with Systems Chemistry and Automation in Chemical Synthesis Research

The fields of systems chemistry and automated synthesis are poised to revolutionize how chemical research is conducted. The integration of this compound research into these paradigms could lead to rapid advancements.

Systems chemistry studies complex chemical systems as a whole, rather than focusing on individual reactions. This approach could be used to understand the behavior of this compound in complex environments, such as in the formation of self-assembled monolayers or in catalytic cycles.

Automated synthesis platforms can significantly accelerate the synthesis and optimization of new compounds. An automated system could be programmed to synthesize a library of this compound derivatives and then screen them for a desired property, all with minimal human intervention. This would allow for a much faster exploration of the chemical space around this molecule. The development of automated processes for multistep continuous flow synthesis has already been demonstrated for other complex molecules.

The future of research on this compound is bright and full of interdisciplinary opportunities. By embracing novel synthetic methods, advanced functionalization strategies, high-throughput screening, computational design, and automation, the scientific community can unlock the full potential of this versatile compound and pave the way for its application in a wide range of fields, from materials science to catalysis and beyond.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(4-Methylphenoxy)propane-1-thiol with high purity?

Answer:

The compound can be synthesized via free-radical chain transfer polymerization using thiol-functionalized 4-alkylphenols as chain transfer agents. Key steps include:

- Reagent selection : Use this compound in conjunction with monomers like N,N-diethylacrylamide (DEAAm) under controlled radical polymerization conditions.

- Purification : Employ silica gel chromatography (TLC or column) to isolate the product, followed by solvent evaporation under reduced pressure .

- Validation : Confirm purity via NMR and FTIR spectroscopy to ensure absence of unreacted monomers or byproducts .

Basic: How can the structure of this compound be unambiguously confirmed?

Answer:

Use a combination of spectroscopic and chromatographic techniques:

- NMR spectroscopy : and NMR to verify the thiol (-SH) proton resonance (~1.5–2.5 ppm) and aromatic protons from the 4-methylphenoxy group.

- Mass spectrometry : MALDI-TOF MS to confirm molecular weight and detect end-group fidelity in polymer-functionalized derivatives.

- FTIR : Identify S-H stretching (~2550 cm) and C-O-C ether linkages (~1250 cm) .

Advanced: How does the hydrophobic end-group introduced by this compound influence polymer properties in DEAAm-based systems?

Answer:

The thiol’s hydrophobic 4-methylphenoxy group affects:

- Thermoresponsiveness : Lowers the lower critical solution temperature (LCST) of poly(N,N-diethylacrylamide) (PDEAAm) due to increased hydrophobicity.

- Cyclodextrin interaction : Randomly methylated β-cyclodextrin (RAMEB-CD) can encapsulate the hydrophobic end-group, reversibly modulating LCST by ~5–10°C.

- Oxidation stability : Oxidation of thioether linkages to sulfoxides increases hydrophilicity, raising LCST. Monitor via NMR and cloud point analysis .

Advanced: What experimental strategies resolve contradictions in LCST data for thiol-functionalized polymers?

Answer:

Discrepancies in LCST values arise from:

- Degree of polymerization (DP) : Higher DP reduces end-group impact. Use SEC to correlate DP with LCST trends.

- Oxidation state : Thioether vs. sulfoxide end-groups alter hydrophilicity. Control oxidation using HO and validate via FTIR (S=O stretch at ~1050 cm).

- Cyclodextrin concentration : Titrate RAMEB-CD to quantify host-guest complexation effects via UV-vis or isothermal titration calorimetry (ITC) .

Basic: What are the critical safety considerations when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential volatility of thiols.

- Waste disposal : Segregate thiol-containing waste and neutralize with oxidizing agents (e.g., NaOCl) before disposal .

Advanced: How can the reactivity of this compound be optimized for click chemistry applications?

Answer:

Leverage thiol-ene or thiol-Michael addition reactions:

- Thiol-ene : UV-initiated coupling with ene partners (e.g., acrylates) in the presence of photoinitiators like DMPA.

- Thiol-Michael : Catalyze with bases (e.g., triethylamine) for nucleophilic addition to α,β-unsaturated carbonyls.

- Kinetic control : Monitor reaction progress via Raman spectroscopy (S-H bond disappearance at ~2550 cm) .

Basic: What analytical techniques are most effective for quantifying trace impurities in this compound?

Answer:

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients and ESI-MS detection for low-abundance byproducts.

- GC-FID : For volatile impurities, use capillary columns (e.g., DB-5) and flame ionization detection.

- NMR with relaxation reagents : Add Cr(acac) to enhance signal resolution for trace species .

Advanced: What role does this compound play in designing stimuli-responsive drug delivery systems?

Answer:

Its hydrophobic end-group enables:

- Thermoresponsive micelles : PDEAAm polymers self-assemble above LCST, encapsulating hydrophobic drugs.

- Oxidation-triggered release : Sulfoxide formation disrupts micelle stability, releasing payloads in oxidative environments (e.g., tumor microenvironments).

- In vivo validation : Use fluorescence microscopy (e.g., Nile Red-loaded micelles) to track release kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.